Mass Spectrometric Fragmentation Compared to Unsubstituted 3-Hydroxypteridin-4-one
The mass spectra of 3-hydroxypteridin-4-one and its methyl derivatives, including 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, were directly compared. The unsubstituted parent compound (I; R1=R2=R3=H) fragments mainly by successive losses of NO, CO, and HCN. The presence of methyl substituents at the 2- and 7-positions alters this fragmentation pathway, providing a distinct mass spectrometric fingerprint that is critical for identification and purity assessment [1].
| Evidence Dimension | Mass spectrometric fragmentation pathway |
|---|---|
| Target Compound Data | Fragmentation altered by 2,7-dimethyl substitution; distinct spectrum from unsubstituted analog |
| Comparator Or Baseline | 3-Hydroxypteridin-4-one (I; R1=R2=R3=H) – fragments by successive losses of NO, CO, HCN |
| Quantified Difference | Qualitative difference in fragmentation pattern; specific m/z values not extracted from abstract |
| Conditions | Electron ionization mass spectrometry, as reported in the comparative study |
Why This Matters
This distinct fragmentation pattern is essential for confirming the identity and purity of the correct dimethyl isomer in synthetic chemistry or procurement quality control, preventing misidentification with mono-methyl or non-methyl analogs.
- [1] Journal of Heterocyclic Chemistry, vol. 12, no. 4, 623 (1975). Heterocyclic studies—XXII. Mass spectra of some 3-hydroxypteridin-4-ones. View Source
